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Abstract

Carbodine, a carbocyclic analog of cytidine with the molecular formula C10H15sN30a4, has
demonstrated significant potential as a broad-spectrum antiviral agent. This document provides
a comprehensive technical overview of Carbodine, including its chemical properties, synthesis,
mechanism of action, in vitro efficacy, and detailed experimental protocols. Quantitative data
are presented in structured tables for clarity, and key biological pathways and experimental
workflows are visualized using diagrams to facilitate understanding. This whitepaper is
intended to serve as a core resource for researchers and professionals involved in the
discovery and development of novel antiviral therapeutics.

Introduction

Carbodine, also known as Carbocyclic cytidine, is a nucleoside analog that has shown
promising antiviral activity, particularly against influenza viruses.[1] Its unique carbocyclic
structure, where a methylene group replaces the oxygen atom in the ribose ring, confers
enhanced stability against enzymatic degradation compared to natural nucleosides. This
stability, coupled with its potent antiviral properties, makes Carbodine a compelling candidate
for further investigation and development.

Chemical and Physical Properties
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Carbodine is chemically named 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-
(hydroxymethyl)cyclopentyl]pyrimidin-2-one. A summary of its key chemical and physical
properties is presented in Table 1.

Property Value Source
Molecular Formula C10H15N304 PubChem
Molecular Weight 241.24 g/mol PubChem
CAS Number 71184-20-8 PubChem
Synonyms Carbocyclic cytidine, C-Cyd PubChem
Storage Temperature -20°C ChemicalBook
Solubility Soluble in DMSO ChemicalBook

Synthesis of Carbodine

The enantioselective synthesis of carbocyclic nucleosides like Carbodine is a well-established
field of organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of
Carbodine is proprietary, the general approach involves the stereoselective construction of the
functionalized cyclopentane ring followed by the coupling of the pyrimidine base.

A common strategy for the synthesis of the carbocyclic core involves a Diels-Alder reaction to
establish the cyclopentene ring with the desired stereochemistry. Subsequent functional group
manipulations, including dihydroxylation and introduction of the hydroxymethyl group, yield the
key carbocyclic intermediate. The pyrimidine base (cytosine) is then coupled to this
intermediate, often via a Mitsunobu reaction or by activating the base with a silylating agent, to
form the final Carbodine product. Purification is typically achieved through chromatographic
techniques.

In Vitro Antiviral Activity

Carbodine has demonstrated significant in vitro activity against various strains of influenza A
virus. The primary method for evaluating this activity is the cytopathic effect (CPE) inhibition
assay using Madin-Darby Canine Kidney (MDCK) cells. The 50% minimum inhibitory
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concentration (MICso) for Carbodine against human influenza type A viruses has been
determined to be approximately 2.6 pg/mL.[1]

Virus Strain Cell Line Assay Type ICs0 | MICso
Influenza A/PR/8/34 o

MDCK CPE Inhibition ~2.6 ug/mL
(HIN1)
Influenza A/Hong o

MDCK CPE Inhibition ~2.6 pg/mL

Kong/8/68 (H3N2)

Mechanism of Action

The antiviral activity of Carbodine is attributed to its intracellular conversion to the active
triphosphate form, Carbodine triphosphate. This conversion is a critical step for its therapeutic

effect.

Cellular Uptake and Metabolic Activation

Carbodine, being a nucleoside analog, is actively transported into host cells via human
equilibrative nucleoside transporters (hENT1). Once inside the cell, it undergoes a series of
phosphorylation steps, catalyzed by host cell kinases, to yield the active Carbodine
triphosphate. This metabolic activation pathway is crucial for the drug's efficacy. The initial and
rate-limiting step is the conversion to the monophosphate form, which is catalyzed by uridine-
cytidine kinases (UCK1 and UCK2). Subsequent phosphorylation to the diphosphate and
triphosphate forms is carried out by other cellular nucleotide kinases.

Nucleotide Nucleotide
Carbodine Carbodine in: Carbodine Kinase Carbodine Kinase
(extracellular) (intracellular) Monophosphate Diphosphate
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Figure 1: Metabolic activation pathway of Carbodine.

Inhibition of Viral RNA-Dependent RNA Polymerase
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Carbodine triphosphate acts as a competitive inhibitor of the influenza virus RNA-dependent
RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. By
mimicking the natural nucleoside triphosphate (cytidine triphosphate), Carbodine triphosphate
binds to the active site of the viral RARp. The incorporation of Carbodine monophosphate into
the growing viral RNA chain leads to premature chain termination, thereby halting viral
replication. The carbocyclic nature of the sugar moiety, lacking the 3'-hydroxyl group necessary
for the formation of the next phosphodiester bond, is the structural basis for this chain

termination.
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Figure 2: Mechanism of influenza virus RNA polymerase inhibition.

Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE)
Inhibition
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This protocol describes a typical CPE inhibition assay to determine the antiviral activity of
Carbodine against influenza virus in MDCK cells.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

e Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)

e Trypsin-EDTA

¢ Influenza virus stock (e.g., A/IPR/8/34)

e Carbodine stock solution (in DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
o 96-well cell culture plates
Procedure:

e Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 104 cells/well in DMEM
supplemented with 10% FBS and incubate at 37°C in a 5% CO:2 incubator until a confluent
monolayer is formed (approximately 24 hours).

o Compound Preparation: Prepare serial dilutions of Carbodine in infection medium (DMEM
with 2 pg/mL TPCK-trypsin).

 Virus Infection: Aspirate the growth medium from the cells and infect with influenza virus at a
multiplicity of infection (MOI) of 0.01 in infection medium.

o Compound Addition: Immediately after infection, add the serially diluted Carbodine to the
respective wells. Include a virus control (no compound) and a cell control (no virus, no
compound).
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 Incubation: Incubate the plates at 37°C in a 5% CO: incubator for 48-72 hours, or until
approximately 90% CPE is observed in the virus control wells.

e Quantification of CPE: Assess cell viability using a suitable method, such as the MTT assay.
Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with
DMSO and measure the absorbance at 570 nm.

o Data Analysis: Calculate the percentage of cell viability for each compound concentration
relative to the cell control and virus control. The ICso value is determined by plotting the
percentage of inhibition against the log of the compound concentration and fitting the data to
a dose-response curve.
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Figure 3: Experimental workflow for the CPE inhibition assay.
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Synthesis of Carbodine (lllustrative)

The following is an illustrative, generalized protocol for the synthesis of a carbocyclic
nucleoside like Carbodine. Specific reagents, conditions, and yields would need to be
optimized.

Step 1: Synthesis of the Carbocyclic Core

Protect the hydroxyl groups of a suitable cyclopentene precursor (e.g., derived from a chiral
pool starting material) with appropriate protecting groups (e.g., silyl ethers).

o Perform a stereoselective dihydroxylation of the double bond using an oxidizing agent like
osmium tetroxide.

o Selectively protect one of the newly formed hydroxyl groups.

o Convert the remaining free hydroxyl group into a leaving group (e.g., a tosylate or mesylate).
e Displace the leaving group with a cyanide nucleophile.

e Reduce the nitrile to an amine, which will be the point of attachment for the pyrimidine base.
Step 2: Coupling of the Pyrimidine Base

e Protect the exocyclic amino group of cytosine.

e Couple the protected cytosine to the carbocyclic amine from Step 1 using a suitable coupling
method (e.g., formation of a urea linkage followed by cyclization).

Step 3: Deprotection

o Remove all protecting groups from the carbocyclic core and the cytosine base using
appropriate deprotection conditions (e.g., fluoride for silyl ethers, acid or base for other
protecting groups) to yield Carbodine.

 Purify the final product by column chromatography or recrystallization.

Conclusion
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Carbodine is a promising antiviral compound with a well-defined mechanism of action against
influenza viruses. Its carbocyclic structure provides enhanced stability, and its intracellular
activation to the triphosphate form allows for potent and selective inhibition of the viral RNA-
dependent RNA polymerase. The data and protocols presented in this whitepaper provide a
solid foundation for further research and development of Carbodine as a potential therapeutic
agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic
profiling, and the evaluation of its activity against a broader range of RNA viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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